3,6,9,12,15-Pentaoxaheneicosan-1-ol
Overview
Description
3,6,9,12,15-Pentaoxaheneicosan-1-ol is an organic compound belonging to the class of polyethylene glycols. These compounds are oligomers or polymers of ethylene oxide, characterized by the general formula (C2H4O)n, where n is greater than or equal to 3 . The molecular formula of this compound is C16H34O6, and it has a molecular weight of 322.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaheneicosan-1-ol typically involves the polymerization of ethylene oxide. One common method is the stepwise addition of ethylene oxide to a suitable initiator, such as an alcohol, under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is continuously added to the initiator. The process is carefully monitored to control the molecular weight distribution and ensure the desired properties of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxaheneicosan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3,6,9,12,15-Pentaoxaheneicosan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxaheneicosan-1-ol involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxanonadecan-1-ol: Similar structure but with a different chain length.
3,6,9,12,15-Pentaoxatetracosan-1-ol: Another polyethylene glycol derivative with a longer chain.
Uniqueness
3,6,9,12,15-Pentaoxaheneicosan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility and reactivity characteristics .
Properties
IUPAC Name |
2-[2-[2-[2-(2-hexoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O6/c1-2-3-4-5-7-18-9-11-20-13-15-22-16-14-21-12-10-19-8-6-17/h17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRHZMGASXVJSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075271 | |
Record name | 3,6,9,12,15-Pentaoxaheneicosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86674-95-5 | |
Record name | Pentaethylene glycol monohexyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86674-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15-Pentaoxaheneicosan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086674955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12,15-Pentaoxaheneicosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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